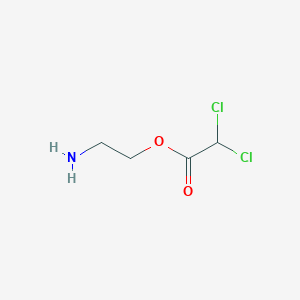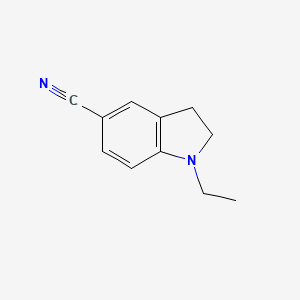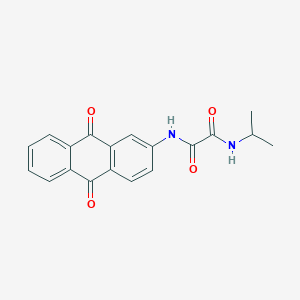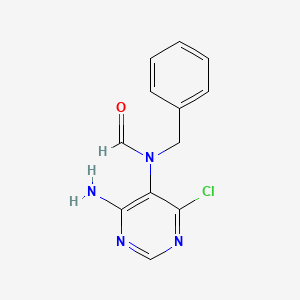
Cycloheptanol, 2,2-dimethoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cycloheptanol, 2,2-dimethoxy- is an organic compound characterized by a seven-membered ring structure with two methoxy groups attached to the second carbon atom. This compound is a derivative of cycloheptanol, which is a cyclic alcohol. The presence of the methoxy groups significantly influences its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cycloheptanol, 2,2-dimethoxy- typically involves the reaction of cycloheptanone with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes further reaction to form the dimethoxy derivative. The general reaction can be summarized as follows: [ \text{Cycloheptanone} + 2 \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{Cycloheptanol, 2,2-dimethoxy-} + \text{Water} ]
Industrial Production Methods
In an industrial setting, the production of Cycloheptanol, 2,2-dimethoxy- can be optimized by using continuous flow reactors and high-efficiency distillation techniques to separate the product from the reaction mixture. The use of molecular sieves to remove water and drive the reaction to completion is also common.
化学反応の分析
Types of Reactions
Cycloheptanol, 2,2-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cycloheptanone, with the methoxy groups remaining intact.
Reduction: Reduction reactions can convert the compound back to cycloheptanol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used as reducing agents.
Substitution: Acidic or basic conditions can facilitate the substitution of methoxy groups with other nucleophiles.
Major Products Formed
Oxidation: Cycloheptanone
Reduction: Cycloheptanol
Substitution: Various substituted cycloheptanol derivatives depending on the nucleophile used.
科学的研究の応用
Cycloheptanol, 2,2-dimethoxy- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used as an intermediate in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of Cycloheptanol, 2,2-dimethoxy- involves its interaction with various molecular targets, including enzymes and receptors. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Cycloheptanol: The parent compound without methoxy groups.
Cyclohexanol: A six-membered ring analog.
Cyclooctanol: An eight-membered ring analog.
Uniqueness
Cycloheptanol, 2,2-dimethoxy- is unique due to the presence of two methoxy groups, which significantly alter its chemical properties and reactivity compared to its analogs. This makes it a valuable compound in various synthetic and research applications.
特性
CAS番号 |
90054-92-5 |
|---|---|
分子式 |
C9H18O3 |
分子量 |
174.24 g/mol |
IUPAC名 |
2,2-dimethoxycycloheptan-1-ol |
InChI |
InChI=1S/C9H18O3/c1-11-9(12-2)7-5-3-4-6-8(9)10/h8,10H,3-7H2,1-2H3 |
InChIキー |
YQAYPHZDPJKLCZ-UHFFFAOYSA-N |
正規SMILES |
COC1(CCCCCC1O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-[(Benzyloxy)methyl]-3,6,9,12-tetraoxatetradecane-1,14-diol](/img/structure/B14370414.png)

![Diphenyl[tris(trimethylsilyl)methyl]silanol](/img/structure/B14370420.png)
![3,7-Diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone, 9-butyl-9-ethyl-](/img/structure/B14370429.png)

![2-Methyl-1-[(3-phenoxyphenyl)methyl]-1H-benzimidazole](/img/structure/B14370433.png)


![N-{3-Chloro-5-(methoxymethyl)-4-[(prop-2-yn-1-yl)oxy]phenyl}benzamide](/img/structure/B14370463.png)




